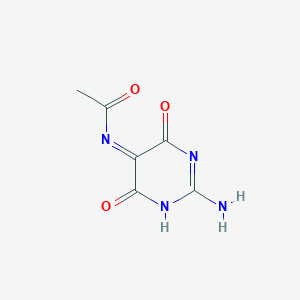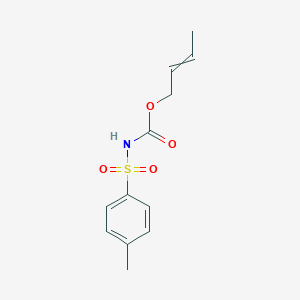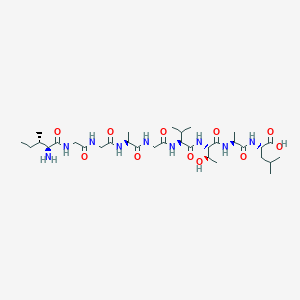![molecular formula C10H23NO3 B12583144 N-Ethyl-N-{[2-(2-methoxyethoxy)ethoxy]methyl}ethanamine CAS No. 602261-73-4](/img/structure/B12583144.png)
N-Ethyl-N-{[2-(2-methoxyethoxy)ethoxy]methyl}ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-N-{[2-(2-methoxyethoxy)ethoxy]methyl}ethanamine is a chemical compound with the molecular formula C7H17NO3. . This compound is characterized by its clear, colorless to light yellow liquid form and is used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-{[2-(2-methoxyethoxy)ethoxy]methyl}ethanamine typically involves the reaction of ethylamine with tri(ethylene glycol) methyl ether. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction conditions often include the use of solvents such as water, DMSO, DMF, or DCM, and the reaction is typically performed at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, and the product is often purified using techniques such as ultrafiltration or size exclusion chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-N-{[2-(2-methoxyethoxy)ethoxy]methyl}ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can undergo substitution reactions where the ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxides, reduced amines, and substituted compounds .
Wissenschaftliche Forschungsanwendungen
N-Ethyl-N-{[2-(2-methoxyethoxy)ethoxy]methyl}ethanamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Utilized in the synthesis of biologically active compounds and as a linker in bioconjugation reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of N-Ethyl-N-{[2-(2-methoxyethoxy)ethoxy]methyl}ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to form new bonds. It can also participate in hydrogen bonding and other non-covalent interactions, which are crucial for its biological and chemical activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to N-Ethyl-N-{[2-(2-methoxyethoxy)ethoxy]methyl}ethanamine include:
2-(2-(2-Methoxyethoxy)ethoxy)ethanamine: A compound with similar ethoxy groups but different substitution patterns.
2-[2-(2-Azidoethoxy)ethoxy]ethanamine: A compound with azido groups instead of methoxy groups.
Uniqueness
This compound is unique due to its specific combination of ethoxy and methoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes .
Eigenschaften
CAS-Nummer |
602261-73-4 |
|---|---|
Molekularformel |
C10H23NO3 |
Molekulargewicht |
205.29 g/mol |
IUPAC-Name |
N-ethyl-N-[2-(2-methoxyethoxy)ethoxymethyl]ethanamine |
InChI |
InChI=1S/C10H23NO3/c1-4-11(5-2)10-14-9-8-13-7-6-12-3/h4-10H2,1-3H3 |
InChI-Schlüssel |
LGIBSIGZLQUJHA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)COCCOCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-Bis[3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-ylidene]cyclopentan-1-one](/img/structure/B12583071.png)




![2-Fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile](/img/structure/B12583094.png)
![4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B12583103.png)
![2-Thia-1-azabicyclo[4.1.0]heptane, 2,2-dioxide](/img/structure/B12583114.png)
![1-{2-[Benzyl(dichloro)stannyl]ethenyl}cycloheptan-1-ol](/img/structure/B12583130.png)
![2-Propenamide, 2-(acetylamino)-N-[2-(4-hydroxyphenyl)ethyl]-](/img/structure/B12583133.png)
![4-[4-(tert-Butylamino)butyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B12583134.png)
![2-{4-[(7-Chloro-8-methoxyquinolin-2-yl)oxy]phenoxy}propanoic acid](/img/structure/B12583142.png)
![Azireno[1,2-a]quinoline](/img/structure/B12583154.png)
